molecular formula C11H13BrO3 B13693878 Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate

Cat. No.: B13693878
M. Wt: 273.12 g/mol
InChI Key: YYPRLVGTVHOKPT-UHFFFAOYSA-N
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Description

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid and features a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-Bromo-2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-(4-Methoxyphenyl)propanoate if bromine is replaced by a hydrogen atom.

    Oxidation: Products include 3-(4-Bromo-2-methoxyphenyl)propanoic acid or 3-(4-Bromo-2-methoxyphenyl)propanal.

    Reduction: Products include 3-(4-Bromo-2-methoxyphenyl)propanol.

Scientific Research Applications

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate can be compared with similar compounds such as:

    Methyl 3-(4-Methoxyphenyl)propanoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 3-(4-Bromo-3-methoxyphenyl)propanoate: The position of the methoxy group is different, affecting the compound’s chemical properties.

    Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate:

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-(4-bromo-2-methoxyphenyl)propanoate

InChI

InChI=1S/C11H13BrO3/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3

InChI Key

YYPRLVGTVHOKPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCC(=O)OC

Origin of Product

United States

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